CALCICLUDINE

Catalog No.
S1822876
CAS No.
178037-96-2
M.F
C16H14O3
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CALCICLUDINE

CAS Number

178037-96-2

Product Name

CALCICLUDINE

Molecular Formula

C16H14O3

Molecular Weight

0

Calcicludine is a potent protein toxin derived from the venom of the green mamba snake (Dendroaspis angusticeps). Classified within the Kunitz-type protease inhibitor family, it primarily functions as a blocker of high-voltage-activated calcium channels, particularly L-type calcium channels. The structure of calcicludine is characterized by a high basicity, featuring a significant number of positively charged lysine and arginine residues, which facilitates its interaction with negatively charged regions of ion channels. This unique composition allows calcicludine to effectively inhibit calcium ion flow, playing a crucial role in its biological activity and potential therapeutic applications .

Calcicludine predominantly interacts with L-type calcium channels by binding to their outer vestibule. This binding induces conformational changes that inhibit channel activity. The toxin's mechanism involves an allosteric modulation where the presence of calcicludine alters the binding dynamics of dihydropyridine antagonists, leading to a reduction in calcium ion currents through these channels. Experimental studies have demonstrated that calcicludine can bind cooperatively with dihydropyridine compounds, which further stabilizes the channel in a non-conducting state .

The primary biological activity of calcicludine is its ability to inhibit calcium influx through L-type calcium channels. This inhibition can lead to various physiological effects, including modulation of neurotransmitter release and muscle contraction. Calcicludine exhibits high affinity for these channels and has been shown to block them irreversibly upon binding, which can significantly impact cellular excitability and signaling pathways . Additionally, calcicludine's effects on calcium channels have implications for pain management and cardiovascular health.

Calcicludine is typically isolated from the venom of the green mamba snake through a series of purification steps that may include chromatographic techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC). These methods allow for the separation and concentration of calcicludine from other venom components. Synthetic methods have also been explored, including solid-phase peptide synthesis, which enables the production of calcicludine analogs for research purposes .

Calcicludine's unique properties make it valuable in various fields:

  • Pharmacological Research: Its ability to modulate calcium channels provides insights into their functioning and potential therapeutic targets for conditions like hypertension and cardiac arrhythmias.
  • Neuroscience: Calcicludine serves as a tool for studying synaptic transmission and neuronal excitability due to its effects on neurotransmitter release.
  • Toxinology: As a representative of snake venom components, it aids in understanding venom mechanisms and developing antivenoms or novel therapeutic agents .

Research on calcicludine has focused on its interactions with different types of calcium channels. Studies have shown that calcicludine binds specifically to L-type calcium channels (such as Ca V1.2) and influences their activity by promoting structural rearrangements that stabilize them in an inactive state. Additionally, investigations into its cooperative binding with dihydropyridine antagonists reveal complex interaction dynamics that could inform drug design strategies targeting these channels .

Calcicludine shares similarities with other peptide toxins that also target calcium channels. Here are some notable comparisons:

CompoundSourceMechanism of ActionUnique Features
Dendrotoxin-IBlack mamba (Dendroaspis polylepis)Blocks voltage-gated potassium channelsHigh homology with calcicludine but different target specificity .
ConotoxinCone snails (Conus spp.)Inhibits various ion channelsDiverse mechanisms depending on specific conotoxin type; broader spectrum effects .
AgatoxinFunnel-web spider (Agelenopsis aperta)Blocks calcium channelsHighly selective for certain types of calcium channels; distinct structural properties .

Calcicludine's uniqueness lies in its specific affinity for L-type calcium channels and its irreversible binding nature, distinguishing it from other toxins that may exhibit reversible interactions or target different channel types.

Calcicludine is a 60-amino acid polypeptide toxin isolated from the venom of Dendroaspis angusticeps, commonly known as the eastern green mamba [1] [2]. The complete amino acid sequence of calcicludine has been thoroughly characterized and demonstrates a highly structured arrangement that is critical for its biological activity [12].

The primary structure of calcicludine follows the sequence: WQPPWYCKEPVRIGSCKKQFSSFYFKWTAKCLPFLFSGCGGNANRFQTIGECRKKCLGK [12]. This sequence reveals several notable characteristics that contribute to the protein's stability and function. The polypeptide contains a calculated molecular weight of 6,999.8 Daltons and exhibits a highly basic nature with a calculated isoelectric point of 10.3 [12].

The disulfide bond architecture of calcicludine represents one of its most critical structural features. The protein contains six cysteine residues that form three strategically positioned disulfide bridges [1] [9]. These disulfide bonds are specifically located between the following cysteine pairs: Cys7-Cys57, Cys16-Cys40, and Cys32-Cys53 [12]. This particular disulfide bonding pattern is essential for maintaining the protein's three-dimensional structure and biological activity [9].

Structural ParameterValueReference
Total amino acids60 [1] [12]
Molecular weight6,999.8 Da [12]
Number of disulfide bonds3 [1] [9]
Isoelectric point10.3 [12]
Cysteine residues6 [1] [9]

The charge distribution within calcicludine is particularly noteworthy, containing twelve positively charged lysine or arginine residues and only two negatively charged glutamate residues [9]. This highly positive charge distribution is characteristic of many toxins that interact with ion channels and contributes significantly to the protein's binding affinity and specificity [9]. The abundance of basic residues creates a distinct electrostatic profile that facilitates interaction with negatively charged regions of target calcium channels [9].

Analysis of the primary structure reveals that calcicludine belongs to the Kunitz-type protease inhibitor family, sharing significant sequence homology with other members of this protein family [2] [6]. The conserved cysteine framework and the spacing between these residues are characteristic features that define the Kunitz fold and distinguish calcicludine from other toxin families [18].

Tertiary Structure: Nuclear Magnetic Resonance and X-ray Crystallography Insights

The three-dimensional structure of calcicludine has been extensively characterized using both nuclear magnetic resonance spectroscopy and X-ray crystallography techniques, providing comprehensive insights into its molecular architecture [10] [13]. Nuclear magnetic resonance studies have yielded detailed structural information with remarkable precision, demonstrating the protein's compact and well-defined fold [10] [19].

Nuclear magnetic resonance structure determination of calcicludine utilized a comprehensive dataset comprising 723 unambiguous distance restraints and 265 ambiguous distance restraints, supplemented by 33 phi dihedral angle restraints and 13 chi1 dihedral angle restraints [10] [19]. The final ensemble of 15 nuclear magnetic resonance structures exhibited a backbone root-mean-square deviation of 0.6 Angstroms, indicating excellent structural convergence and precision [10] [19].

The calcicludine structure adopts the characteristic Kunitz-type protease inhibitor fold, which consists of a compact arrangement featuring a central beta-sheet stabilized by the three disulfide bonds [10] [18]. The overall topology includes a three-stranded antiparallel beta-sheet with connecting loops and turns that create the functional binding surfaces [18]. This architectural framework provides both structural stability and the necessary spatial organization for biological activity [10].

X-ray crystallography studies have provided additional structural insights, with structures deposited in the Protein Data Bank under accession codes 5YV7 and 6KZF [5] [13]. The racemic X-ray structure of calcicludine has been solved to a resolution of 2.52 Angstroms, offering atomic-level detail of the protein's architecture [13]. These crystallographic studies confirm the nuclear magnetic resonance-derived structure and provide complementary information about crystal packing interactions and conformational stability [13].

Structural MethodResolution/RMSDKey FeaturesReference
Nuclear Magnetic Resonance0.6 Å backbone RMSD15 converged structures [10] [19]
X-ray Crystallography2.52 Å resolutionRacemic crystal structure [13]
Distance Restraints723 unambiguousHigh precision dataset [10]
Dihedral Restraints33 phi + 13 chi1Backbone conformation [19]

The tertiary structure reveals specific regions that are critical for biological function. The amino-terminal segment, particularly residues 1-7, adopts a distinctive positioning relative to the rest of the protein that is characteristic of calcicludine [10] [19]. This region shows conformational differences compared to related proteins and may contribute to the unique calcium channel selectivity exhibited by calcicludine [4] [19].

The beta-hairpin structure, formed by residues 27-30, represents another functionally important region [10] [19]. The positively charged lysine residue at position 31, located at the tip of this beta-hairpin, has been specifically implicated in the biological activity of calcicludine [10] [19]. This structural motif creates a protruding surface that likely participates in channel binding interactions [19].

Loop regions, particularly loop 1 (segments 1-7 and 10-19) and loop 2 (segment 39-44), exhibit conformational differences compared to other Kunitz-fold proteins [19]. These regions correspond to functional sites observed in bovine pancreatic trypsin inhibitor and dendrotoxins, suggesting their importance in determining the specific biological activity of calcicludine [10] [19].

Structural Homology to Dendrotoxins and Bovine Pancreatic Trypsin Inhibitor-Fold Proteins

Calcicludine exhibits remarkable structural homology to dendrotoxins and bovine pancreatic trypsin inhibitor-fold proteins, reflecting their shared evolutionary origin and common structural framework [1] [2] [4]. This homology is particularly evident in the overall three-dimensional architecture, despite significant differences in biological function and target specificity [4] [18].

The structural comparison between calcicludine and dendrotoxin-I reveals high sequence homology and nearly identical overall conformations [4]. Both proteins adopt the same Kunitz-type protease inhibitor fold, characterized by a compact beta-sheet core stabilized by three disulfide bonds with identical connectivity patterns [4] [16]. The root-mean-square deviation between calcicludine and bovine pancreatic trypsin inhibitor backbone atoms in secondary structure regions is approximately 1.09 Angstroms, demonstrating close structural similarity [21].

Nuclear magnetic resonance analyses have revealed that the primary structural differences between calcicludine and dendrotoxins are localized to specific regions, particularly the amino-terminal structure [4]. The amino-terminal segment of calcicludine adopts a distinct conformation compared to dendrotoxin-I, which may account for the different channel specificities exhibited by these proteins [4] [12]. While dendrotoxins selectively block potassium channels, calcicludine specifically targets calcium channels [4].

Protein ComparisonStructural SimilarityFunctional DifferenceReference
Calcicludine vs Dendrotoxin-IHigh sequence homologyCalcium vs Potassium channels [4]
Calcicludine vs Bovine Pancreatic Trypsin Inhibitor1.09 Å backbone RMSDIon channel vs Protease inhibition [21]
Overall Kunitz foldConserved architectureDiverse biological functions [18] [24]

The three-dimensional structure comparison reveals that conformational differences are primarily concentrated in the 3₁₀ helix and loop 1 regions, the extremity of the beta-hairpin, and loop 2 [10] [19]. These regions correspond to the functional sites observed in bovine pancreatic trypsin inhibitor and dendrotoxins, suggesting that variations in these areas determine the specific biological activities of different Kunitz-fold proteins [10] [19].

Chimeric peptide studies have provided valuable insights into the structural determinants of channel specificity [4]. Construction of chimeric molecules, including calcicludine(1-30)/dendrotoxin-I(31-60) and dendrotoxin-I(1-30)/calcicludine(31-60), demonstrated that the amino-terminal portion of the molecule contributes more significantly to overall conformation and target affinity than the carboxy-terminal region [4]. These findings suggest that the amino-terminal segment plays a crucial role in distinguishing between calcium and potassium channel targets [4].

The disulfide bond architecture represents another critical aspect of structural homology among Kunitz-fold proteins [16] [24]. The conserved cysteine distribution and disulfide connectivity pattern create a rigid structural framework that supports the functional binding loops [16]. This scaffold provides the necessary stability for exposing active site regions to target receptors while maintaining the overall protein fold [16].

Analysis of the Kunitz/bovine pancreatic trypsin inhibitor family reveals that these proteins share a compact structure composed of a hydrophobic core containing a central beta-sheet stabilized by three disulfide bridges with conserved chiralities [24]. This structural framework serves as a versatile scaffold that can support diverse biological functions through variations in surface loop regions and charge distributions [24].

Conformational Dynamics and Functional Epitopes

The conformational dynamics of calcicludine play a crucial role in its biological function, with specific epitopes contributing to its high-affinity binding to calcium channels [9] [10]. The protein exhibits remarkable structural stability while maintaining the flexibility necessary for optimal target recognition and binding [10] [19].

Molecular dynamics studies and nuclear magnetic resonance relaxation measurements have revealed that calcicludine maintains a relatively rigid core structure, with the major secondary structural elements remaining stable during conformational fluctuations [10]. The central beta-sheet and disulfide-stabilized regions show minimal movement, providing a stable platform for the presentation of functional epitopes [19].

The primary functional epitope of calcicludine is formed by the highly positively charged surface created by the twelve lysine and arginine residues distributed throughout the structure [9]. This electrostatic surface is complementary to the negatively charged regions of calcium channel pores, facilitating high-affinity binding interactions [9] [28]. The positioning of these charged residues creates a distinct binding interface that distinguishes calcicludine from other Kunitz-fold proteins [9].

The amino-terminal segment, particularly residues 1-7, exhibits unique conformational characteristics that contribute to calcium channel specificity [10] [19]. This region adopts a positioning relative to the rest of the protein that is characteristic of calcicludine and differs from related proteins such as dendrotoxins [4] [19]. The conformational dynamics of this region may be critical for proper orientation during channel binding [19].

Functional RegionResidue RangeContribution to FunctionReference
Amino-terminal segment1-7Channel specificity [10] [19]
Beta-hairpin tipAround residue 31Binding interface [10] [19]
Charged surfaceMultiple Lys/ArgElectrostatic interaction [9]
Loop regions10-19, 39-44Conformational flexibility [19]

The beta-hairpin structure, particularly the region around lysine 31, represents a critical functional epitope [10] [19]. This positively charged residue at the tip of the beta-hairpin creates a protruding surface that likely makes direct contact with the calcium channel pore [19]. The conformational dynamics of this region allow for optimal positioning during binding while maintaining structural integrity [10].

Loop regions 1 and 2, corresponding to segments 10-19 and 39-44 respectively, exhibit conformational variability that may be functionally important [19]. These regions show differences compared to bovine pancreatic trypsin inhibitor and dendrotoxins, suggesting their role in determining the specific biological activity of calcicludine [10] [19]. The flexibility of these loops may facilitate induced-fit binding mechanisms during channel interaction [19].

Allosteric coupling studies have demonstrated that calcicludine binding to the outer pore of calcium channels is coupled to conformational changes that affect channel gating [28]. The binding of calcicludine promotes structural rearrangements in the channel pore that stabilize the channel in a non-conducting, blocked state [28]. This mechanism involves cooperative interactions between calcicludine binding and other channel modulators [28].

The functional epitopes of calcicludine are optimally positioned to interact with specific regions of the calcium channel pore, particularly acidic amino acid residues located within the S5-Pore-helix segment of repeat III [9]. Site-directed mutagenesis studies have identified critical acidic residues, including E1122, D1127, and D1129, that are essential for calcicludine binding [9]. The conformational dynamics of calcicludine allow for optimal complementarity with these channel binding sites [9].

Calcicludine exerts its primary pharmacological effects through selective inhibition of high-voltage-activated calcium channels, demonstrating remarkable specificity for particular channel subtypes while displaying tissue-dependent and species-specific variations in potency [1] [2]. The compound belongs to the Kunitz-type protease inhibitor family and exhibits a unique mechanism of action that distinguishes it from other calcium channel blockers [2] [3].

L-Type Calcium Channel Specificity and Affinity

L-type calcium channels represent the primary molecular target for calcicludine, with the compound demonstrating exceptionally high affinity binding characteristics that vary significantly across different tissue types and cellular preparations. In rat cerebellar granule neurons, calcicludine exhibits its highest potency with an inhibitory concentration fifty percent (IC50) value of 0.2 nanomolar, representing one of the most potent calcium channel blocking activities reported for this toxin [2] [3]. This remarkable potency in cerebellar preparations contrasts sharply with findings in other tissue types, highlighting the tissue-specific nature of calcicludine sensitivity.

Cardiac preparations demonstrate intermediate sensitivity to calcicludine, with rat cardiac cells showing an IC50 value of 5 nanomolar for L-type calcium channel blockade [4]. Electrophysiological studies using voltage-clamp techniques have revealed that calcicludine selectively blocks the L-type component of calcium currents in cardiac myocytes while leaving T-type currents unaffected [4]. The negative inotropic effects observed in cardiac preparations correlate directly with the degree of L-type calcium channel blockade, establishing a clear structure-function relationship [4].

Cloned calcium channel systems provide additional insights into calcicludine specificity. Studies utilizing heterologously expressed CaV1.2 channels demonstrate an IC50 value of 88 nanomolar, representing a moderate sensitivity compared to native neuronal preparations [1] [5] [6]. This variation in potency between native and recombinant systems may reflect differences in auxiliary subunit composition, post-translational modifications, or membrane environment effects that influence calcicludine binding affinity.

Peripheral neuronal preparations, particularly rat dorsal root ganglion neurons, exhibit IC50 values ranging from 60 to 80 nanomolar for L-type calcium channel inhibition [1]. This intermediate sensitivity suggests that the neuronal subtype and developmental stage may influence calcicludine potency, with central nervous system neurons generally showing higher sensitivity than peripheral neuronal populations.

Binding affinity studies using radioligand techniques have provided quantitative measurements of calcicludine interaction with calcium channels. In rat olfactory bulb microsomes, calcicludine demonstrates extraordinarily high binding affinity with a dissociation constant (Kd) of 15 picomolar, indicating essentially irreversible binding under physiological conditions [2] [3]. This high-affinity binding correlates with the dense distribution of specific binding sites observed in brain regions rich in granule cells, particularly the olfactory bulb, hippocampal formation, and cerebellar cortex [2] [3].

Modulation of N-Type and P-Type Calcium Channels

While L-type channels constitute the primary target for calcicludine, the compound also demonstrates significant modulatory effects on N-type and P-type high-voltage-activated calcium channels, though with generally lower potency and more variable responses across different experimental systems [2] [7].

N-type calcium channel sensitivity to calcicludine exhibits substantial species-dependent variations. In chicken dorsal root ganglion neurons, N-type channels demonstrate higher sensitivity to calcicludine compared to equivalent rat preparations, suggesting that phylogenetic differences in channel structure influence toxin binding affinity [2]. However, subsequent studies have reported that N-type currents through CaV2.2 channels are only modestly inhibited, with less than ten percent blockade observed at 100 nanomolar calcicludine concentrations [7]. This discrepancy may reflect differences in experimental conditions, channel expression systems, or auxiliary subunit compositions between studies.

P-type calcium channels, primarily composed of CaV2.1 alpha-1 subunits, demonstrate intermediate sensitivity to calcicludine with IC50 values typically ranging from 1 to 5 nanomolar in neuronal preparations [2] [8]. P-type channels are particularly important for neurotransmitter release at many synaptic terminals, and calcicludine blockade of these channels contributes to the compound's effects on synaptic transmission [9]. The voltage-dependent nature of P-type channel blockade by calcicludine has been demonstrated, with stronger depolarizations partially relieving the inhibition [9].

The differential sensitivity of various calcium channel subtypes to calcicludine reflects underlying structural differences in the pore regions and extracellular domains of these channels. Chimeric channel studies have demonstrated that domains I, II, and III of CaV1.2 all contribute to calcicludine sensitivity, with domain III playing the most critical role [10]. This multi-domain interaction pattern distinguishes calcicludine from many other calcium channel toxins that typically interact with single domains.

Binding Site Localization and Pore Interaction Mechanisms

The molecular determinants of calcicludine binding to L-type calcium channels have been elucidated through extensive mutagenesis studies and electrophysiological analyses, revealing a complex interaction pattern involving multiple acidic residues in the outer vestibule of the channel pore [11] [12]. These studies have identified specific amino acid residues that serve as critical binding determinants and have provided insights into the structural basis for calcicludine selectivity.

Site-directed mutagenesis experiments have identified three acidic amino acid residues in the S5-Pore-helix segment of repeat III as essential determinants for calcicludine binding: glutamate-1122 (E1122), aspartate-1127 (D1127), and aspartate-1129 (D1129) [12]. Substitution of these residues with alanine results in dramatic reductions in calcicludine binding affinity and channel blockade potency, establishing their critical importance for toxin interaction.

The E1122A mutation produces a 3.5-fold increase in the IC50 value for calcicludine blockade, indicating that this glutamate residue contributes significantly to the electrostatic interactions between the positively charged toxin and the channel [12]. This residue appears to serve as an electrostatic interaction site that helps position calcicludine within the outer vestibule of the pore.

Aspartate-1127 plays a dual role in calcicludine binding, serving both as a direct binding determinant and as a component of the allosteric coupling mechanism between calcicludine and dihydropyridine binding sites [12]. The D1127A mutation results in a 5.0-fold increase in calcicludine IC50 values and also alters the cooperativity factor (α) from 0.48 in wild-type channels to 0.75 in the mutant [12]. This change in the coupling factor suggests that D1127 participates in the conformational changes that link calcicludine binding to enhanced dihydropyridine affinity.

Aspartate-1129 represents the most critical binding determinant, with the D1129A mutation producing a dramatic 65-fold increase in calcicludine IC50 values [12]. This residue appears to serve as the primary electrostatic anchor for calcicludine binding, and its neutralization essentially eliminates high-affinity toxin interaction with the channel. The magnitude of this effect suggests that D1129 forms essential ionic interactions with positively charged residues on calcicludine.

Structural modeling studies suggest that calcicludine binds in the outer vestibule of the L-type calcium channel pore, positioned between the S5-S6 segments of repeats III and IV [12]. This binding location places the toxin in a strategic position to influence both ion permeation and the conformational changes associated with channel gating. The toxin's binding orientation appears to involve multiple contact points with acidic residues, creating a stable complex that blocks calcium ion flow.

The interaction between calcicludine and its binding site involves both direct pore occlusion and allosteric modulation of channel gating [1]. Unlike simple pore-blocking toxins that physically occlude the ion conduction pathway, calcicludine appears to stabilize a non-conducting conformational state of the channel that resembles the blocked state induced by dihydropyridine antagonists [12]. This mechanism explains why calcicludine blockade is not easily reversible and why only approximately 63 percent of calcium current can be blocked by saturating concentrations of the toxin [12].

Allosteric Coupling with Dihydropyridine Antagonists

One of the most remarkable properties of calcicludine is its ability to function as a positive allosteric modulator of dihydropyridine binding to L-type calcium channels, demonstrating cooperative binding interactions that provide insights into the structural mechanisms underlying calcium channel pharmacology [11] [12] [13].

Radioligand binding studies using tritiated PN200-110, a prototypical dihydropyridine antagonist, have demonstrated that calcicludine enhances dihydropyridine binding by 51 percent with an effective concentration fifty percent (EC50) of 372 nanomolar [12]. This enhancement indicates that calcicludine and dihydropyridines bind simultaneously to the calcium channel without competing for the same binding site, establishing calcicludine as an allosteric modulator rather than a competitive antagonist.

The allosteric relationship between calcicludine and dihydropyridine binding has been quantitatively described using a cooperative binding model that incorporates dissociation constants for both ligands and a coupling factor (α) that measures the strength of the allosteric interaction [12]. In wild-type CaV1.2 channels, the coupling factor has a value of 0.48, indicating moderately strong positive cooperativity between the binding sites [12].

The molecular basis for this allosteric coupling involves conformational changes at the interface between domains III and IV of the calcium channel [12]. Both calcicludine and dihydropyridines appear to stabilize similar structural arrangements in the outer pore region that correspond to a non-conducting, blocked state of the channel [12]. When calcicludine binds to its site in the outer vestibule, it promotes conformational changes that increase the affinity of the dihydropyridine binding site, which is located deeper within the membrane at the interface between transmembrane segments IIIS5, IIIS6, and IVS6 [12].

Mutagenesis studies have revealed that the allosteric coupling between calcicludine and dihydropyridine binding sites can be selectively disrupted without affecting the individual binding affinities [12]. The Mut-A triple mutation (involving acidic residues proximal to IIIS5) eliminates calcicludine enhancement of dihydropyridine binding while leaving calcicludine blockade of ionic currents unchanged [12]. This finding indicates that the binding affinity of calcicludine (KCaC) remains normal, but the coupling factor (α) is disrupted, changing from 0.48 to approximately 1.0 [12].

The disruption of allosteric coupling in Mut-A channels provides strong evidence that specific acidic residues in the extracellular portion of IIIS5 are critical for stabilizing the conformational changes that link calcicludine and dihydropyridine binding [12]. These residues appear to function as molecular hinges that allow binding at one site to influence the affinity at the other site through interdomain movements.

The physiological significance of calcicludine-dihydropyridine cooperativity extends beyond academic interest, as it provides a molecular framework for understanding how multiple classes of calcium channel modulators might interact [12]. The demonstration that a peptide toxin can allosterically enhance the binding of small organic molecules suggests that similar cooperative interactions may occur between endogenous calcium channel modulators and therapeutic drugs.

Electrophysiological Effects on Neuronal and Cardiac Cells

The electrophysiological effects of calcicludine on excitable cells reflect its complex mechanism of action and provide detailed insights into how the toxin alters cellular calcium homeostasis and excitability patterns [1] [2] [4] [6]. These effects vary significantly between cell types, reflecting differences in calcium channel expression, auxiliary subunit composition, and cellular calcium handling mechanisms.

In rat cerebellar granule neurons, calcicludine produces profound and selective blockade of L-type calcium currents with minimal effects on other voltage-gated ionic conductances [2] [3]. Whole-cell patch-clamp recordings demonstrate that calcicludine application results in a rapid and largely irreversible reduction in calcium current amplitude, with half-maximal blockade occurring at 0.2 nanomolar concentrations [2] [3]. The selectivity for L-type currents is demonstrated by the preservation of T-type calcium currents and voltage-gated sodium and potassium currents at concentrations that completely block L-type channels [2] [3].

The voltage-dependence of calcicludine blockade has been characterized in detail, revealing that the toxin effect is largely voltage-independent once binding has occurred [12]. Unlike some channel blockers that show strong voltage-dependence due to binding site accessibility changes, calcicludine appears to bind stably to channels in multiple conformational states [12]. Current-voltage relationship analyses demonstrate that calcicludine shifts the apparent reversal potential for calcium currents without significantly altering the voltage-dependence of activation or inactivation [12].

Cardiac myocytes exhibit distinct electrophysiological responses to calcicludine that reflect the critical role of L-type calcium channels in excitation-contraction coupling [4]. In rat cardiac preparations, calcicludine produces a concentration-dependent reduction in both calcium current amplitude and contractile force generation [4]. The IC50 for contractile effects (approximately 5 nanomolar) closely matches the IC50 for calcium current blockade, establishing a direct causal relationship between channel inhibition and mechanical dysfunction [4].

The time course of calcicludine effects in cardiac cells reveals interesting kinetic properties [4]. Initial application produces a rapid reduction in calcium current amplitude that reaches steady-state within several minutes [4]. Recovery upon toxin washout is minimal, consistent with the high-affinity binding characteristics observed in binding studies [4]. This irreversible nature of calcicludine blockade distinguishes it from many other calcium channel modulators and has important implications for experimental design and potential therapeutic applications.

Action potential characteristics are significantly altered by calcicludine in cardiac preparations [4]. The compound produces a shortening of action potential duration due to reduced calcium influx and consequently diminished calcium-activated potassium current [4]. The resting membrane potential remains unchanged, but the plateau phase of the action potential is abbreviated, leading to altered repolarization kinetics [4].

In neuronal preparations, calcicludine effects on action potential generation depend on the relative contribution of L-type calcium channels to spike generation and propagation [1] [2]. In many central neurons where L-type channels contribute to dendritic excitability and calcium-dependent processes, calcicludine application reduces dendritic calcium transients and alters synaptic plasticity mechanisms [2]. However, somatic action potential generation is typically preserved due to the predominant role of sodium channels in spike initiation.

The effects of calcicludine on calcium-dependent processes provide insights into the physiological roles of L-type calcium channels [2] [3]. In cerebellar granule cells, calcicludine blocks calcium-dependent gene expression and reduces the amplitude of calcium-dependent afterhyperpolarizations [2] [3]. These effects demonstrate that L-type calcium channels contribute to both rapid electrical signaling and slower modulatory processes that influence gene expression and cellular development.

Synaptic transmission effects of calcicludine vary depending on the calcium channel subtypes present at different synaptic terminals [2] [7]. At synapses where L-type channels contribute to neurotransmitter release, calcicludine produces a reduction in synaptic strength [2]. However, at many fast synapses where N-type and P-type channels predominate, calcicludine effects are more modest, reflecting the lower sensitivity of these channel types to the toxin [7].

Dates

Last modified: 07-20-2023

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